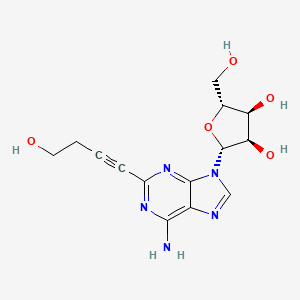
((2R,3S,4R,5R)-5-(6-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((2R,3S,4R,5R)-5-(6-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It features a purine base linked to a ribose sugar, which is further connected to a phosphate group. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The presence of the indole group suggests potential biological activity, as indole derivatives are often found in bioactive compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the indole derivative. These intermediates are then coupled through amide bond formation. The ribose sugar is introduced via glycosylation reactions, and the final step involves phosphorylation to attach the phosphate group.
Industrial Production Methods
Industrial production of such complex molecules often relies on biotechnological methods, including the use of enzymes to catalyze specific reactions. This approach can enhance the efficiency and selectivity of the synthesis, reducing the need for harsh chemical conditions and minimizing by-products.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole and purine moieties can be oxidized under specific conditions.
Reduction: The amide bond and other functional groups can be reduced.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
科学研究应用
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes, particularly those involving nucleotides.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and purine moieties can bind to active sites, modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide with a similar purine base and phosphate groups.
Guanosine monophosphate (GMP): Another nucleotide with a purine base.
Serotonin: An indole derivative with biological activity.
Uniqueness
This compound is unique due to its combination of a purine base, an indole moiety, and a ribose-phosphate backbone. This structure allows it to participate in a wide range of biochemical reactions and interact with diverse molecular targets, making it a valuable tool in scientific research.
属性
分子式 |
C21H24N7O8P |
|---|---|
分子量 |
533.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[6-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H24N7O8P/c22-12(5-10-6-23-13-4-2-1-3-11(10)13)20(31)27-18-15-19(25-8-24-18)28(9-26-15)21-17(30)16(29)14(36-21)7-35-37(32,33)34/h1-4,6,8-9,12,14,16-17,21,23,29-30H,5,7,22H2,(H2,32,33,34)(H,24,25,27,31)/t12-,14+,16+,17+,21+/m0/s1 |
InChI 键 |
OXGCWMYZXJPBDW-BFNSABJLSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)
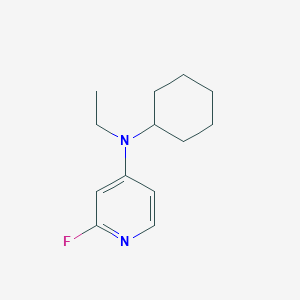


![[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12936133.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)
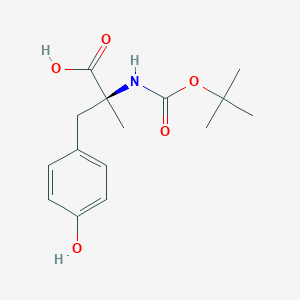
![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
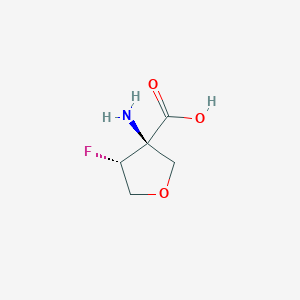
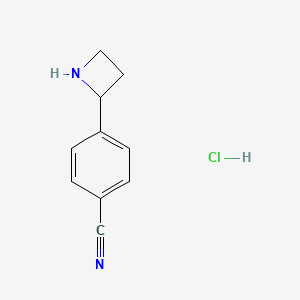
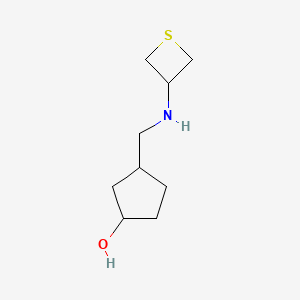
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)

